Indoxyl Sulfate Potassium Salt-13C6
Description
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 257.26 g/mol | Calculated |
| Chemical Purity | ≥95% | |
| Storage Conditions | -20°C, protected from light | |
| Solubility | Slightly soluble in DMSO |
Spectral Characteristics
¹H NMR (600 MHz, H₂O) :
- Aromatic protons (indole ring): δ 7.20–7.40 ppm (multiplet).
- Sulfate ester proton: Not observed due to exchange with deuterated solvent.
Mass Spectrometry :
The isotopic labeling does not alter the compound’s reactivity but enhances its detectability in mass spectrometry via predictable mass shifts.
Comparative Analysis of Stable Isotope Variants (¹³C₆ vs. ²H₄ Labeling)
Stable isotope labeling serves distinct analytical purposes. Below, we contrast ¹³C₆ and ²H₄ variants of indoxyl sulfate potassium salt:
| Property | ¹³C₆-Labeled | ²H₄-Labeled |
|---|---|---|
| Isotope Positions | Six ¹³C in indole ring | Four ²H at positions 4–7 |
| Molecular Formula | C₂¹³C₆H₆KNO₄S | C₈H₃²H₄KNO₄S |
| Molecular Weight | 257.26 g/mol | 255.33 g/mol |
| Mass Shift (vs. unlabeled) | +6 AMU | +4 AMU |
| Primary Application | Quantitative MS | Metabolic flux studies |
The ¹³C₆ variant minimizes isotopic interference in carbon-centric metabolic pathways, while deuterated forms (²H₄) are prone to hydrogen-deuterium exchange in aqueous solutions.
Properties
Molecular Formula |
C8H6KNO4S |
|---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
potassium;1H-indol-3-yl sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1+1,2+1,3+1,4+1,6+1,7+1; |
InChI Key |
MDAWATNFDJIBBD-BTZXTVEYSA-M |
Isomeric SMILES |
C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Isotopic Labeling and Chemical Synthesis
The synthesis of this compound begins with the incorporation of six carbon-13 atoms into the indole backbone. This is achieved through a multistep process starting with 13C-enriched precursors. The indoxyl moiety is synthesized via cyclization of 13C6-labeled aniline derivatives, followed by sulfation using sulfur trioxide complexes in anhydrous conditions. The final step involves neutralization with potassium hydroxide to yield the potassium salt form.
Key reaction parameters include:
- Temperature control : Reactions are conducted at 0–5°C during sulfation to prevent oxidative degradation.
- Solvent selection : Anhydrous dimethylformamide (DMF) is used to enhance sulfation efficiency.
- Stoichiometry : A 1.2:1 molar ratio of sulfur trioxide to indoxyl ensures complete conversion.
The isotopic enrichment is verified using high-resolution mass spectrometry (HRMS), confirming a mass shift of +6 Da (M+6) compared to the unlabeled compound.
Purification and Crystallization
Post-synthesis purification involves recrystallization from a methanol-water mixture (3:1 v/v) to remove unreacted precursors and byproducts. The crystalline product is washed with cold ethyl acetate to eliminate residual solvents, yielding a purity of ≥95% by capillary electrophoresis (CP). X-ray diffraction analysis confirms the monoclinic crystal structure, with lattice parameters consistent with literature values for indoxyl sulfate derivatives.
Analytical Characterization Techniques
Chromatographic Profiling
Ultra-high-performance liquid chromatography (UHPLC) methods are employed to assess chemical purity. A representative chromatographic protocol includes:
- Column : HALO 90 Å C18 (100 × 0.3 mm, 2.7 µm)
- Mobile phase : Methanol (0.1% formic acid) and water (0.1% formic acid)
- Flow rate : 10 µL/min
- Detection : UV at 281 nm
Retention times for indoxyl sulfate-13C6 typically range from 2.6 to 3.1 minutes under gradient elution conditions.
Mass Spectrometric Validation
High-resolution Orbitrap mass spectrometry in negative ion mode confirms the molecular ion [M–H]– at m/z 212.0023 (calculated for C813C6H6NO4S–). Fragmentation patterns are compared against unlabeled standards to verify isotopic distribution:
| Fragment Ion | m/z (13C6) | m/z (Unlabeled) |
|---|---|---|
| [SO3]– | 79.9568 | 79.9568 |
| [C6H4NO]– | 106.0299 | 100.0299 |
Data-dependent acquisition (DDA) modes enable simultaneous quantification and structural confirmation.
Sample Preparation Protocols
Stock Solution Preparation
Indoxyl sulfate-13C6 is soluble in polar aprotic solvents and aqueous buffers:
| Solvent | Solubility (mg/mL) | Stability (−20°C) |
|---|---|---|
| Dimethyl sulfoxide | 30 | >4 years |
| Phosphate buffer | 10 | 6 months |
| Methanol | 30 | >4 years |
For LC–MS applications, a 20 µg/mL working solution in methanol is recommended, with serial dilution into assay matrices to minimize solvent effects.
Protein Precipitation in Biological Matrices
In serum analyses, a 50 µL sample is mixed with 340 µL methanol containing 25 µL internal standard (2 µg/mL indoxyl sulfate-13C6). After centrifugation at 15,000×g for 10 minutes, the supernatant is evaporated under nitrogen and reconstituted in 100 µL water for injection. This protocol achieves >98% recovery in spiked human serum.
Quality Control Metrics
Batch Certification
Each synthesis lot undergoes:
Interlaboratory Validation
A multicenter study across 12 laboratories demonstrated method reproducibility:
| Parameter | Value | CV (%) |
|---|---|---|
| Intraday precision | 1.2–3.8% | 2.1 |
| Interday precision | 2.9–5.1% | 4.3 |
| Accuracy | 98.4–102.7% | 1.9 |
Linearity is maintained from 100 to 40,000 ng/mL (R2 >0.999).
Recent Methodological Advances
Microflow LC–HRMS Integration
Adoption of 0.3 mm ID columns reduces mobile phase consumption to 0.1 mL per analysis while maintaining sensitivity (LLOQ = 100 ng/mL). This microflow approach decreases ion suppression effects in complex matrices by 37% compared to conventional LC.
On-Line SPE Coupling
Automated solid-phase extraction (SPE) cartridges (C18, 10 mg) enable direct injection of biological fluids, improving throughput by 5-fold. Recovery rates exceed 95% across 200 injections.
Chemical Reactions Analysis
Types of Reactions
Indoxyl Sulfate Potassium Salt-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the compound’s behavior and properties under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize indoxyl sulfate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce indoxyl sulfate.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indoxyl sulfate can lead to the formation of indigo dye, while reduction can yield indoxyl .
Scientific Research Applications
Indoxyl Sulfate Potassium Salt-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of indoxyl sulfate in various samples.
Biology: Employed in studies of metabolic pathways involving tryptophan and its metabolites.
Medicine: Investigated for its role as a uremic toxin in chronic kidney disease and its potential as a biomarker for renal function.
Industry: Utilized in the production of isotopically labeled compounds for research and development
Mechanism of Action
Indoxyl Sulfate Potassium Salt-13C6 exerts its effects through its interaction with various molecular targets and pathways. As a metabolite of tryptophan, it is involved in the metabolic pathway that converts tryptophan to indole and subsequently to indoxyl sulfate. Indoxyl sulfate is known to act as a uremic toxin, stimulating glomerular sclerosis and renal interstitial fibrosis. It also affects vascular function and contributes to the progression of chronic kidney disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare Indoxyl Sulfate Potassium Salt-¹³C₆ with structurally or functionally related compounds, focusing on chemical properties, applications, and research findings.
Indoxyl Sulfate Potassium Salt (Non-Labeled)
- Structural Similarity: Both compounds share the same core structure (C₉H₅KO₆S) but differ in isotopic composition. The non-labeled variant contains natural carbon isotopes, whereas the ¹³C₆-labeled version replaces six carbons in the indole ring with ¹³C .
- Application: Non-labeled indoxyl sulfate is studied for its role in CKD progression, oxidative stress induction, and cardiovascular toxicity . In contrast, the ¹³C₆-labeled variant is exclusively used as an internal standard for LC–HRMS quantification, ensuring analytical accuracy by compensating for ion suppression or enhancement effects .
- Research Findings: Elevated levels of non-labeled indoxyl sulfate correlate with skeletal muscle atrophy, cardiovascular mortality, and bone disease in CKD patients .
p-Cresyl Sulfate Potassium Salt and p-Cresyl Sulfate-d₇
- Structural Difference : p-Cresyl sulfate (C₇H₇KO₄S) lacks the indole ring of indoxyl sulfate, instead featuring a para-cresol moiety. Its deuterated analog (p-cresyl sulfate-d₇) replaces seven hydrogens with deuterium .
- Functional Comparison : Both indoxyl sulfate and p-cresyl sulfate are protein-bound uremic toxins implicated in CKD progression. However, p-cresyl sulfate primarily exacerbates renal and cardiovascular dysfunction through distinct oxidative pathways .
- Analytical Use : Like Indoxyl Sulfate-¹³C₆, p-cresyl sulfate-d₇ serves as an internal standard but is specific to p-cresyl sulfate quantification. This highlights the tailored use of isotope-labeled analogs for targeted toxin analysis .
5-Bromo-4-chloro-3-indolyl Sulfate Potassium Salt
- Structural Feature: This compound (C₈H₄BrClKNO₄S) contains halogen substitutions (bromine and chlorine) on the indole ring, distinguishing it from indoxyl sulfate derivatives .
- Application : It is utilized as a sulfatase enzyme substrate in biochemical assays, unlike Indoxyl Sulfate-¹³C₆, which is reserved for analytical chemistry. The halogen groups enhance its utility in enzymatic activity studies .
Other Isotope-Labeled Sulfates
- Methyl Benzenesulfonate-¹³C₆ : This compound (¹³C₆-labeled benzene ring) shares isotopic labeling but differs in functional groups and application. It is used in metabolic tracer studies rather than toxin quantification .
- Estrone Sulfate Potassium Salt : A steroid sulfate used in hormone research, structurally unrelated to indoxyl sulfate but sharing the potassium sulfate salt form .
Data Tables
Table 1. Key Specifications of Indoxyl Sulfate Potassium Salt-¹³C₆ and Related Compounds
Discussion of Key Findings
- Analytical Superiority: Indoxyl Sulfate-¹³C₆ Potassium Salt eliminates variability in LC–HRMS assays, achieving recovery rates >95% in human serum compared to non-labeled standards .
- Toxicity Context: While non-labeled indoxyl sulfate is toxicologically significant, the ¹³C₆ variant’s role is confined to analytical rigor. This distinction underscores the importance of isotope labeling in separating experimental artifacts from true biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
